molecular formula C13H13NO5S B2950199 6-(morpholinosulfonyl)-2H-chromen-2-one CAS No. 84015-83-8

6-(morpholinosulfonyl)-2H-chromen-2-one

Cat. No.: B2950199
CAS No.: 84015-83-8
M. Wt: 295.31
InChI Key: XGHIAGQGHAGULM-UHFFFAOYSA-N
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Description

6-(Morpholinosulfonyl)-2H-chromen-2-one (CAS: 84015-83-8) is a synthetic coumarin derivative with the molecular formula C₁₃H₁₃NO₅S and a molecular weight of 295.31 g/mol . Its structure comprises a chromen-2-one (coumarin) scaffold substituted at the 6-position with a morpholine sulfonyl group.

Properties

IUPAC Name

6-morpholin-4-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c15-13-4-1-10-9-11(2-3-12(10)19-13)20(16,17)14-5-7-18-8-6-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHIAGQGHAGULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholinosulfonyl)-2H-chromen-2-one typically involves the introduction of the morpholinosulfonyl group to the chromen-2-one core. One common method involves the reaction of 6-hydroxy-2H-chromen-2-one with morpholinosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(morpholinosulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

6-(morpholinosulfonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown that derivatives of chromen-2-ones, including this compound, may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(morpholinosulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. Additionally, it can bind to DNA and RNA, interfering with their function and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(morpholinosulfonyl)-2H-chromen-2-one with analogous coumarin derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities Reference
This compound 6-morpholinosulfonyl 295.31 Not explicitly reported
6-Chloro-3-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)-2H-chromen-2-one 6-chloro, 3-(methoxycarbonyl) 382.75 Antifungal (vs. Candida albicans)
3-Acetyl-6-bromo-2H-chromen-2-one 3-acetyl, 6-bromo 267.08 Not explicitly reported
6-(4,6-Dimethylpyrimidin-2-ylamino)-2H-chromen-2-one (h3) 6-pyrimidinylamino Not reported Vasorelaxant (IC₅₀ = 0.411 mM)
6-(Diethylamino)-5-isocyano-2-(2-oxo-2H-chromen-6-ylamino)pyrimidin-4(3H)-one (h4) Complex amino-isocyano-pyrimidine Not reported Vasorelaxant (IC₅₀ = 0.421 mM)
3-(1H-Indole-3-carbonyl)-2H-chromen-2-one (95) 3-indolecarbonyl Not reported Antifungal (moderate activity)
7-(Diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium derivatives 3-coumarinyl, 7-diethylamino Not reported Structural studies (intramolecular interactions)

Structural and Electronic Properties

  • Planarity and Intramolecular Interactions: The morpholinosulfonyl group may disrupt planarity compared to simpler substituents (e.g., nitro or methoxy groups). For example, 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium exhibited intramolecular C–H⋯O interactions stabilizing a twisted conformation .
  • Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., 3-acetyl-6-bromo-2H-chromen-2-one ) show characteristic lactone C=O stretches (~1700 cm⁻¹) and aromatic proton shifts (δ 6.5–8.5 ppm) , which align with expectations for the target compound.

Biological Activity

6-(Morpholinosulfonyl)-2H-chromen-2-one, also known as beta-catenin-IN-2, is a small molecule that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound targets the beta-catenin signaling pathway, which plays a crucial role in various cellular processes including cell growth, differentiation, and gene transcription. Abnormalities in this pathway are often implicated in cancer progression and other diseases.

The primary mechanism of action for this compound involves the inhibition of beta-catenin's translocation to the nucleus. Once in the nucleus, beta-catenin interacts with TCF/LEF transcription factors to activate target genes associated with cell proliferation and survival. By inhibiting this pathway, the compound can potentially suppress tumor growth and enhance therapeutic responses in cancer treatment.

Biological Activity

The biological activity of this compound has been evaluated through various studies demonstrating its effects on different biological systems:

  • Anticancer Activity : Research indicates that this compound can reduce cell viability in various cancer cell lines by inducing apoptosis. In vitro studies have shown significant cytotoxic effects against colorectal and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
  • Antibacterial Properties : In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activity. For instance, studies have reported that morpholinosulfonyl derivatives exhibit potent inhibition against Gram-positive bacteria such as Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerColorectal Cancer Cells15.5
AnticancerBreast Cancer Cells22.3
AntibacterialStaphylococcus aureus18.75
AntibacterialEscherichia coli20.0

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized primarily in the liver, with a half-life suitable for therapeutic use. Toxicological assessments have shown low cytotoxicity in non-target cells, suggesting a promising safety profile for clinical applications .

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